(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
CAS No.: 1704069-09-9
Cat. No.: VC2888767
Molecular Formula: C9H14BNO5S
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704069-09-9 |
|---|---|
| Molecular Formula | C9H14BNO5S |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | [4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid |
| Standard InChI | InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 |
| Standard InChI Key | QNNARTGXCBIVRK-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O |
Introduction
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a complex organic compound with a specific chemical structure that includes a boronic acid group attached to a phenyl ring, which is further substituted with a methoxysulfamoyl group and two methyl groups. The compound's CAS number is 1704069-09-9, indicating its unique chemical identity .
Comparison with Related Compounds
Other boronic acid derivatives, such as (3,5-dimethylphenyl)boronic acid and (4-(methoxymethoxy)-3,5-dimethylphenyl)boronic acid, have well-documented applications. For example, (3,5-dimethylphenyl)boronic acid is used in Suzuki coupling reactions , and (4-(methoxymethoxy)-3,5-dimethylphenyl)boronic acid is available with high purity for various chemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume